molecular formula C22H22N2O3 B2715144 N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004257-60-6

N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2715144
CAS No.: 1004257-60-6
M. Wt: 362.429
InChI Key: HSVVRCVEUCIVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions

    Formation of the Dihydropyridine Core: This step often involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the dihydropyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding, making it useful in biochemical assays.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • N-(2-methylphenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • N-(2-methoxy-5-methylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the phenyl ring, along with the dihydropyridine core, distinguishes it from other similar compounds and may confer unique properties in terms of stability, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-15-5-4-6-17(11-15)13-24-14-18(8-10-21(24)25)22(26)23-19-12-16(2)7-9-20(19)27-3/h4-12,14H,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVVRCVEUCIVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.